2-(2-Bromo-4-fluorophenyl)cyclopentanone
Description
2-(2-Bromo-4-fluorophenyl)cyclopentanone is a halogenated cyclopentanone derivative characterized by a bromine atom at the 2-position and a fluorine atom at the 4-position on its aromatic phenyl ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where halogenated aromatic ketones are pivotal for constructing complex molecules. The electron-withdrawing nature of the bromo and fluoro substituents influences the compound’s reactivity, making it a candidate for nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.
Properties
CAS No. |
1086599-78-1 |
|---|---|
Molecular Formula |
C11H10BrFO |
Molecular Weight |
257.10 g/mol |
IUPAC Name |
2-(2-bromo-4-fluorophenyl)cyclopentan-1-one |
InChI |
InChI=1S/C11H10BrFO/c12-10-6-7(13)4-5-8(10)9-2-1-3-11(9)14/h4-6,9H,1-3H2 |
InChI Key |
GZUGKKBTJOORDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1)C2=C(C=C(C=C2)F)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 2-(2-Bromo-4-fluorophenyl)cyclopentanone, its structural and functional attributes are compared with analogous cyclopentanone and acetophenone derivatives. Key differences in substituents, biological activities, and applications are summarized in Table 1 and discussed below.
Table 1: Comparison of this compound with Structurally Related Compounds
Structural and Electronic Effects
- Halogen vs. Oxygenated Substituents: The bromo-fluoro combination in this compound enhances electrophilicity at the aromatic ring compared to methoxy (e.g., 2-Bromo-4'-methoxyacetophenone ) or hydroxy groups (e.g., compound 3d ).
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